molecular formula C₂₄H₂₁ClN₂O₃ B1662719 10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one CAS No. 143943-72-0

10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one

Cat. No. B1662719
M. Wt: 420.9 g/mol
InChI Key: ASOBQUGZPVVXJT-SFHVURJKSA-N
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Description

10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one is a chemical compound that has gained significant attention in scientific research over the years. This compound is known for its potential use in the development of new drugs for the treatment of various diseases. In

Scientific Research Applications

Chemical Reactions and Synthesis

  • Formation of Quinolones : Research indicates that compounds related to 10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one are used in the formation of quinolones. These quinolones are produced via ring contraction reactions, as seen in the treatment of related derivatives with specific reagents like sodium hydride (Terada et al., 1973).

Structural Studies

  • Molecular Structure Analysis : Compounds similar to 10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one have been subject to structural analyses, revealing specific conformational features and hybridization properties. These studies provide insights into their molecular geometry and interactions (Ribár et al., 1992).

Synthesis of Novel Compounds

  • Derivative Synthesis : Research has explored the synthesis of various derivatives and related compounds. This includes the creation of compounds with unique heterocyclic ring systems and distinct molecular properties (Mckenney & Castle, 1987).
  • Psychotropic Agent Synthesis : Studies have also focused on synthesizing potential psychotropic agents from related compounds, showcasing the versatility of these chemicals in creating diverse molecular structures (Orzalesi et al., 1977).

Pharmacological Research

  • Dopamine Antagonists : Investigations into 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related dibenzoquinolizines, which share structural similarities with the compound , have been conducted to assess their potential as D1 dopamine antagonists. This research is crucial in understanding the pharmacological applications of these compounds (Minor et al., 1994).

properties

IUPAC Name

10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c25-17-7-6-16-8-11-27-22(19(16)12-17)21(23(29)26-10-9-18(28)14-26)13-20(24(27)30)15-4-2-1-3-5-15/h1-7,12-13,18,28H,8-11,14H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOBQUGZPVVXJT-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one

CAS RN

143943-72-0
Record name RO-41-3290
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-41-3290
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIR1Q66583
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one
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10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one
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10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one
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10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one
Reactant of Route 5
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10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one
Reactant of Route 6
10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one

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